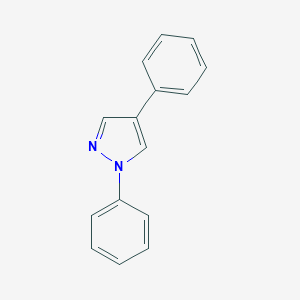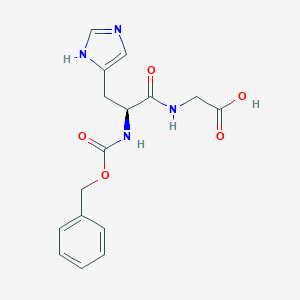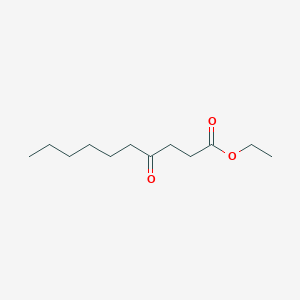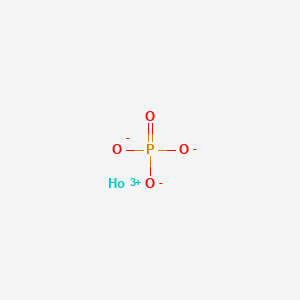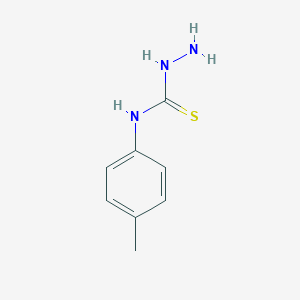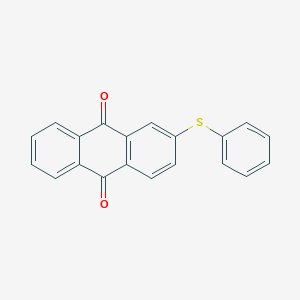
Anthraquinone, 2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone, 2-(phenylthio)- is a chemical compound that belongs to the anthraquinone family. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of Anthraquinone, 2-(phenylthio)- is not yet fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane.
Effets Biochimiques Et Physiologiques
Anthraquinone, 2-(phenylthio)- has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit the activity of enzymes such as acetylcholinesterase. In vivo studies have shown that it can reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Anthraquinone, 2-(phenylthio)- in lab experiments is its high purity and good yield. Additionally, it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation is that its mechanism of action is not yet fully understood, which may limit its potential use in some applications.
Orientations Futures
There are several future directions for research on Anthraquinone, 2-(phenylthio)-. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in material science. Finally, further studies are needed to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of Anthraquinone, 2-(phenylthio)- can be achieved through a variety of methods, including oxidative coupling, nucleophilic substitution, and palladium-catalyzed coupling reactions. The most commonly used method involves the reaction of 2-bromoanthraquinone with thiophenol in the presence of a base such as potassium carbonate. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
Anthraquinone, 2-(phenylthio)- has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent. In material science, it has been studied for its potential use in organic electronics and photovoltaic devices.
Propriétés
Numéro CAS |
13354-40-0 |
|---|---|
Nom du produit |
Anthraquinone, 2-(phenylthio)- |
Formule moléculaire |
C20H12O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O2S/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)23-13-6-2-1-3-7-13/h1-12H |
Clé InChI |
UHLJBBJJVKIIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Autres numéros CAS |
13354-40-0 |
Synonymes |
2-(Phenylthio)anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



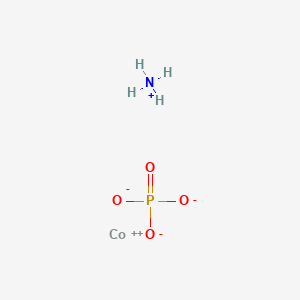
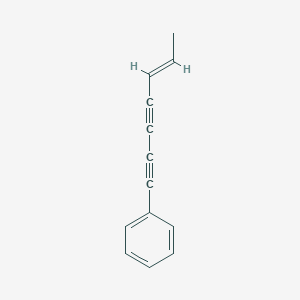
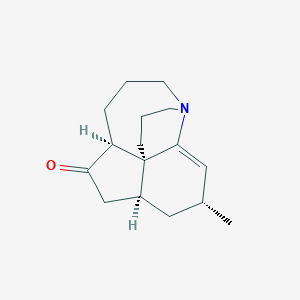
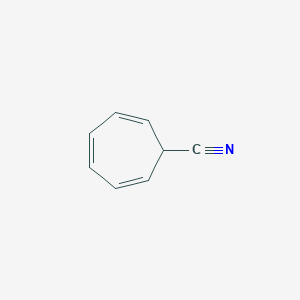
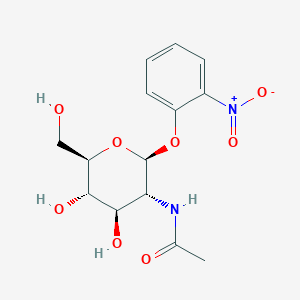
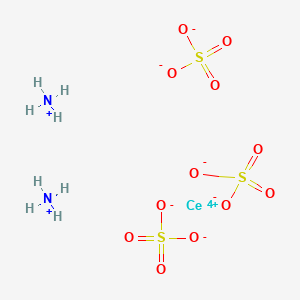
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
